molecular formula C9H4ClF3N2 B3047099 1-Chloro-7-(trifluoromethyl)phthalazine CAS No. 1352934-00-9

1-Chloro-7-(trifluoromethyl)phthalazine

Cat. No.: B3047099
CAS No.: 1352934-00-9
M. Wt: 232.59
InChI Key: YHOKQYHXGUDNIC-UHFFFAOYSA-N
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Description

1-Chloro-7-(trifluoromethyl)phthalazine is a chemical compound with the molecular formula C9H4ClF3N2 and a molecular weight of 232.59 g/mol . This compound belongs to the class of phthalazines, which are bicyclic heterocycles containing a pyridazine ring fused to a benzene ring. The presence of a chlorine atom and a trifluoromethyl group on the phthalazine ring makes this compound unique and of interest in various fields of research and industry.

Scientific Research Applications

1-Chloro-7-(trifluoromethyl)phthalazine has several scientific research applications, including:

Future Directions

While specific future directions for “1-Chloro-7-(trifluoromethyl)phthalazine” were not found in the search results, it is noted that trifluoromethylpyridines, a related class of compounds, are expected to have many novel applications discovered in the future .

Preparation Methods

The synthesis of 1-Chloro-7-(trifluoromethyl)phthalazine can be achieved through several synthetic routes. One common method involves the condensation of w-tetrabromorthoxylene with hydrazine . Another approach is the reduction of chlorphthalazine with phosphorus and hydroiodic acid . These methods provide efficient ways to produce the compound in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Chloro-7-(trifluoromethyl)phthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.

Common reagents used in these reactions include hydrazine, phosphorus, hydroiodic acid, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Chloro-7-(trifluoromethyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, phthalazine derivatives are known to inhibit vascular endothelial growth factor receptors (VEGFR), which play a crucial role in angiogenesis . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

1-Chloro-7-(trifluoromethyl)phthalazine can be compared with other phthalazine derivatives, such as:

The presence of the trifluoromethyl group and chlorine atom in this compound distinguishes it from these compounds, providing unique chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for therapeutic applications.

Properties

IUPAC Name

1-chloro-7-(trifluoromethyl)phthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-7-3-6(9(11,12)13)2-1-5(7)4-14-15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOKQYHXGUDNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC(=C2C=C1C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729396
Record name 1-Chloro-7-(trifluoromethyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352934-00-9
Record name 1-Chloro-7-(trifluoromethyl)phthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352934-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-7-(trifluoromethyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 50 mL round-bottom flask, was placed 7-(trifluoromethyl)phthalazin-1-ol (prepared as described in the previous step, 1.6 g, 7.48 mmol, 1.00 equiv) and POCl3 (12 mL). The reaction mixture was stirred for 2 h at 100° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was dissolved in 50 mL of dichloromethane, washed with 3×5 mL of H2O, dried (Na2SO4), and concentrated under vacuum. The residue was purified by chromatography over a silica gel column with CH3CN/H2O (10:4). The title compound was obtained as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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